

ER-Tracker™ Green Protocol for Flow Cytometry Analysis of Endoplasmic Reticulum Content

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-Tracker Green	
Cat. No.:	B15358963	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function lead to a state of "ER stress," which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. ER-Tracker™ Green is a fluorescent probe that selectively stains the ER in live cells, providing a valuable tool for investigating ER content and morphology. This application note provides a detailed protocol for using ER-Tracker™ Green for the quantitative analysis of ER content by flow cytometry.

ER-Tracker™ Green is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER membrane, thereby enabling targeted labeling of this organelle.[1][2] The fluorescence intensity of ER-Tracker™ Green is proportional to the ER content, making it suitable for monitoring changes in ER mass associated with cellular processes such as ER stress and the unfolded protein response (UPR).

Principle of the Assay

Live cells are incubated with ER-Tracker™ Green, a cell-permeant dye that selectively accumulates in the endoplasmic reticulum. The amount of green fluorescence emitted by the stained cells is then quantified using a flow cytometer. An increase in the mean fluorescence intensity (MFI) of the cell population is indicative of an expansion of the ER, a hallmark of ER stress. This allows for the quantitative assessment of ER content and the evaluation of cellular responses to various stimuli or drug candidates.

Materials and Reagents

- ER-Tracker™ Green (e.g., Thermo Fisher Scientific, Cat. No. E34251)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal bovine serum (FBS)
- Trypsin-EDTA (for adherent cells)
- Suspension or adherent cells
- Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
- Optional: A known ER stress inducer (e.g., Tunicamycin or Thapsigargin) for positive control.
- Optional: A viability dye (e.g., Propidium Iodide, DAPI)

Experimental Protocols Reagent Preparation

- 1.1. ER-Tracker™ Green Stock Solution (1 mM)
- Allow the vial of ER-Tracker™ Green to warm to room temperature before opening.

- Reconstitute the contents of the vial (typically 100 μ g) in 128 μ L of high-quality anhydrous DMSO to create a 1 mM stock solution.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- 1.2. ER-Tracker™ Green Working Solution (100 nM 1 μM)
- On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 100 nM and 1 μM) in warm (37°C) serum-free cell culture medium or PBS.
- The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Cell Preparation

2.1. Suspension Cells

- Culture cells to the desired density (e.g., 0.5 1 x 10⁶ cells/mL).
- Centrifuge the cell suspension at 300-400 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in warm, serum-free medium or PBS.

2.2. Adherent Cells

- Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
- Gently wash the cells with warm PBS.
- Detach the cells using a minimal amount of pre-warmed trypsin-EDTA.
- Once detached, neutralize the trypsin with complete culture medium (containing FBS).
- Centrifuge the cell suspension at 300-400 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in warm, serum-free medium or PBS.

Staining Protocol

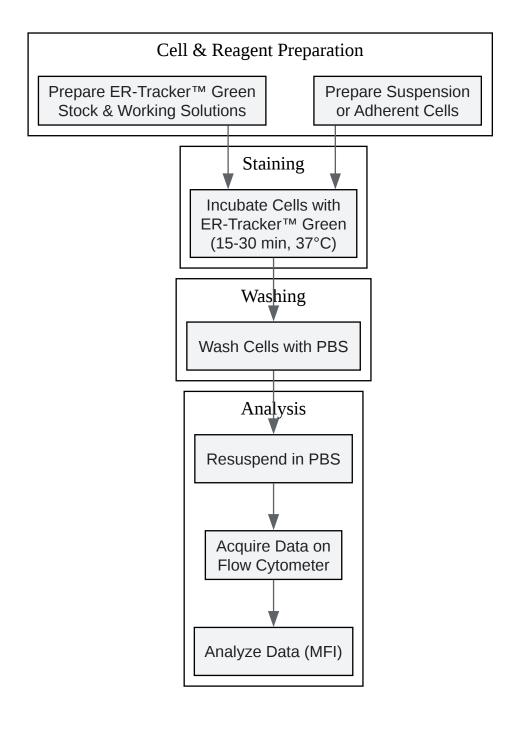
- Adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed, serum-free medium or PBS.
- Add the ER-Tracker[™] Green working solution to the cell suspension to achieve the final desired concentration.
- Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be optimized for different cell types.
- After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
- Discard the supernatant and wash the cells once or twice with 1-2 mL of pre-warmed PBS.
- Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
- If assessing cell viability, add a viability dye according to the manufacturer's instructions just before analysis.
- Keep the cells on ice and protected from light until analysis.

Flow Cytometry Analysis

- Set up the flow cytometer with a 488 nm excitation laser.
- Collect the green fluorescence signal using a standard FITC filter set (e.g., 530/30 nm bandpass filter).
- Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the baseline fluorescence.
- If using a viability dye, set up the appropriate compensation controls.
- Acquire data for a sufficient number of events (e.g., 10,000 50,000 cells) for each sample.
- Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell
 population and determine the Mean Fluorescence Intensity (MFI) of the ER-Tracker™ Green

signal.

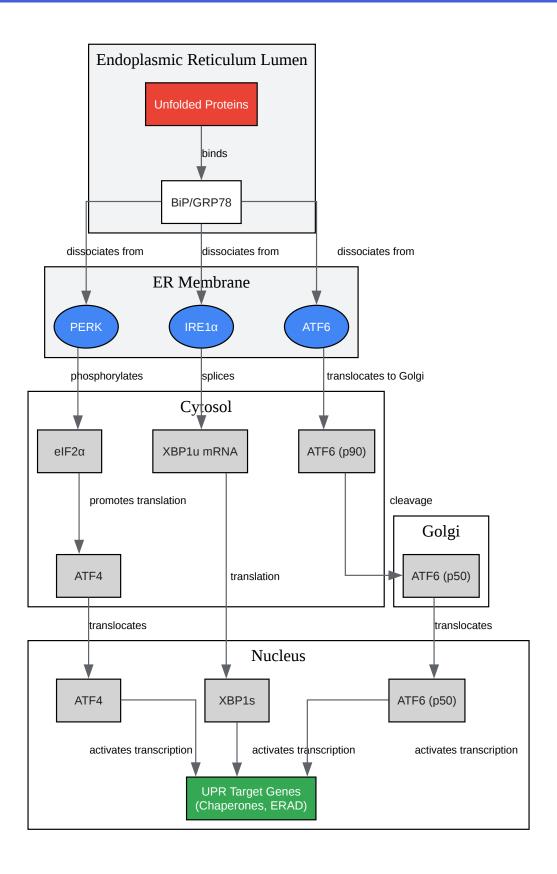
Data Presentation


The following table provides representative data illustrating the expected change in ERTracker™ Green fluorescence upon induction of ER stress. In this example, Jurkat cells were treated with either Tunicamycin or Thapsigargin, two well-known inducers of the unfolded protein response.

Treatment	Concentration	Incubation Time (hours)	Mean Fluorescence Intensity (MFI)	Fold Change vs. Control
Control (DMSO)	0.1%	24	15,000	1.0
Tunicamycin	2.5 μg/mL	24	45,000	3.0
Thapsigargin	1 μΜ	24	37,500	2.5

Note: The MFI values presented are for illustrative purposes only and will vary depending on the cell type, instrument settings, and experimental conditions.

Mandatory Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for ER content analysis using ER-Tracker™ Green and flow cytometry.

Unfolded Protein Response (UPR) Signaling Pathway

Click to download full resolution via product page

Caption: Simplified overview of the three branches of the Unfolded Protein Response (UPR) pathway.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low fluorescence signal	- Insufficient dye concentration- Short incubation time- Cell loss during washing steps	- Optimize ER-Tracker TM Green concentration (try a range from 100 nM to 1 μM) Increase incubation time (up to 30 minutes) Be gentle during centrifugation and washing steps.
High background fluorescence	- Dye concentration too high- Inadequate washing	- Decrease the concentration of ER-Tracker™ Green Ensure thorough washing of cells after staining.
High cell death	- Cytotoxicity of the dye at high concentrations or long incubation times- Harsh cell handling	- Use the lowest effective concentration of the dye Reduce incubation time Handle cells gently to maintain viability. Use a viability dye to exclude dead cells from analysis.
Inconsistent results	- Variation in cell number- Inconsistent incubation times or temperatures- Fluctuation in flow cytometer laser power	- Ensure accurate cell counting for each sample Standardize all incubation steps Allow the flow cytometer to warm up properly and perform daily quality control.

Conclusion

ER-Tracker™ Green is a reliable and specific fluorescent probe for labeling the endoplasmic reticulum in live cells. The protocol described in this application note provides a straightforward

method for the quantitative analysis of ER content by flow cytometry. This technique is a valuable tool for researchers investigating the role of ER stress and the unfolded protein response in health and disease, and for screening compounds that may modulate ER homeostasis. Careful optimization of staining conditions for the specific cell type and experimental setup is recommended to ensure reproducible and accurate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ER-Tracker™ Green (BODIPY™ FL Glibenclamide), for live-cell imaging 100 µg [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ER-Tracker™ Green Protocol for Flow Cytometry Analysis of Endoplasmic Reticulum Content]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15358963#er-tracker-green-protocol-for-flow-cytometry-analysis-of-er-content]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com